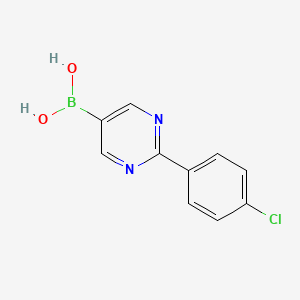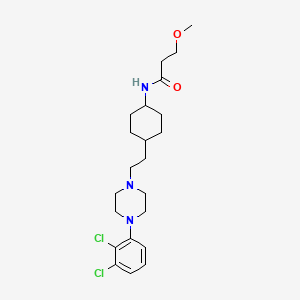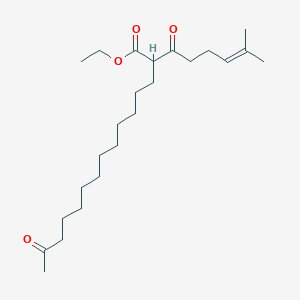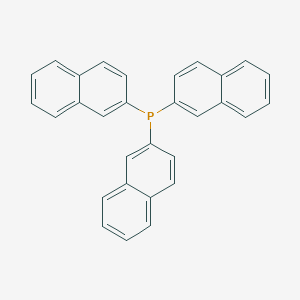
Phosphine, tris-2-naphthalenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, tris-2-naphthalenyl-, also known as tris(2-naphthyl)phosphine, is a tertiary phosphine compound with the molecular formula C30H21P. It is characterized by the presence of three 2-naphthyl groups attached to a central phosphorus atom. This compound is of interest due to its unique structural and electronic properties, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, tris-2-naphthalenyl-, can be synthesized through the reaction of phosphine gas with 2-bromonaphthalene in the presence of a strong base such as sodium tert-butoxide in dimethyl sulfoxide (DMSO). This method allows for the formation of the desired phosphine compound with a moderate yield .
Industrial Production Methods
Industrial production of phosphine, tris-2-naphthalenyl-, typically involves the use of Grignard reagents. The reaction between 2-naphthylmagnesium bromide and phosphorus trichloride in an inert atmosphere yields the desired product. This method is preferred for large-scale production due to its efficiency and scalability .
化学反応の分析
Types of Reactions
Phosphine, tris-2-naphthalenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Substitution: Reactions typically occur in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives depending on the electrophile used.
科学的研究の応用
Phosphine, tris-2-naphthalenyl-, has several scientific research applications:
作用機序
The mechanism of action of phosphine, tris-2-naphthalenyl-, involves its ability to act as a ligand, coordinating with metal centers through the lone pair of electrons on the phosphorus atom. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The compound can also undergo redox reactions, where it acts as a reducing agent, transferring electrons to other molecules .
類似化合物との比較
Similar Compounds
Tri(1-naphthyl)phosphine: Similar in structure but with 1-naphthyl groups instead of 2-naphthyl groups.
Triphenylphosphine: Contains phenyl groups instead of naphthyl groups.
Tris(2-methoxyphenyl)phosphine: Contains methoxy-substituted phenyl groups.
Uniqueness
Phosphine, tris-2-naphthalenyl-, is unique due to the presence of the 2-naphthyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and the stability of its metal complexes. This makes it particularly valuable in applications requiring specific electronic properties and steric environments .
特性
CAS番号 |
69056-61-7 |
|---|---|
分子式 |
C30H21P |
分子量 |
412.5 g/mol |
IUPAC名 |
trinaphthalen-2-ylphosphane |
InChI |
InChI=1S/C30H21P/c1-4-10-25-19-28(16-13-22(25)7-1)31(29-17-14-23-8-2-5-11-26(23)20-29)30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |
InChIキー |
VUZQGRDDIUBFBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)P(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
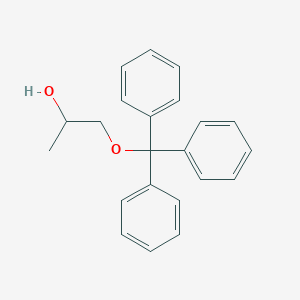
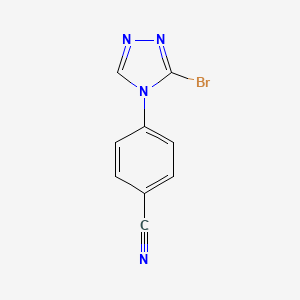

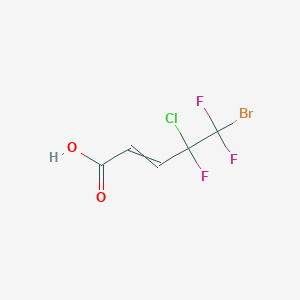
![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)

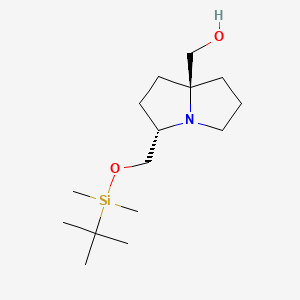
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
